2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid
Description
2-[4-(4-Methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid is a benzoic acid derivative featuring a 4-methylpiperazine moiety attached to a nitro-substituted benzoyl group. This compound combines a polar nitro group (-NO₂), a planar aromatic system, and a piperazine ring, which confers both basicity and conformational flexibility. Such structural attributes make it a candidate for pharmaceutical applications, particularly in kinase inhibition or as a synthetic intermediate .
Properties
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-20-8-10-21(11-9-20)16-7-6-13(12-17(16)22(26)27)18(23)14-4-2-3-5-15(14)19(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMYYMJRUFTHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184298 | |
| Record name | Benzoic acid, 2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370587-30-6 | |
| Record name | Benzoic acid, 2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring allows for substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of piperazine-containing compounds .
Scientific Research Applications
2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic Acid
- Structural Difference : The 4-methyl group on the piperazine ring is replaced with a 4-hydroxybut-2-ynyl group.
- Impact: Solubility: The hydroxyl group enhances hydrophilicity compared to the methyl substituent.
3-(4-Methylpiperazin-1-yl)benzoic Acid
Variations in the Aromatic Core
2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic Acid
- Structural Difference: The piperazine ring is replaced with a dimethylamino group (-N(CH₃)₂).
- Electron Effects: The dimethylamino group is less electron-withdrawing than nitro, altering electronic distribution on the aromatic ring .
4-(4-Methylpiperazin-1-yl)-2-(trifluoroacetamido)benzoic Acid
- Structural Difference : Features a trifluoroacetyl group and tetrahydrofuran substituent.
- Impact :
Functional Group Modifications
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid
- Structural Difference: Incorporates an azetidinone ring instead of piperazine.
- Biological Activity: Azetidinones are associated with β-lactamase inhibition, suggesting divergent therapeutic applications compared to piperazine derivatives .
Comparative Data Table
Research Findings and Implications
- This contrasts with dimethylamino analogs, which donate electrons .
- Piperazine vs. Azetidinone: Piperazine derivatives generally exhibit better metabolic stability than strained azetidinones, which may degrade rapidly in vivo .
- Synthetic Utility : Compounds like the hydroxybutynyl variant () and trifluoroacetyl derivatives () highlight the adaptability of this scaffold in drug discovery pipelines.
Biological Activity
The compound 2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid , also known as a benzoic acid derivative, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a benzoic acid core substituted with a 4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl group. Its chemical formula is with a molecular weight of approximately 342.34 g/mol. The compound exhibits properties typical of benzoic acid derivatives, including potential interactions with biological targets.
Research indicates that benzoic acid derivatives can influence several biological pathways:
- Protein Degradation Systems : Studies have shown that certain benzoic acid derivatives can activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular protein homeostasis .
- Enzyme Inhibition : The compound may inhibit specific enzymes such as cathepsins B and L, which are involved in protein degradation and have implications in cancer biology .
Efficacy in Biological Assays
The biological activity of this compound has been evaluated through various assays:
Case Studies
-
Antiproliferative Activity :
A study demonstrated that benzoic acid derivatives, including this compound, exhibited significant antiproliferative effects on various cancer cell lines, suggesting potential as an anticancer agent . -
Inhibition of Enzymatic Activity :
In vitro studies revealed that the compound effectively inhibited cathepsin B and L activity, which are implicated in tumor progression and metastasis . This inhibition could lead to reduced tumor growth rates in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
